molecular formula C8H10N2O3 B12831068 Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate

Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B12831068
M. Wt: 182.18 g/mol
InChI Key: CUSFCCMZWHIINS-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester featuring a methyl group at the 1-position, an acetyl substituent at the 3-position, and a carboxylate ester at the 5-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-acetyl-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5(11)6-4-7(8(12)13-3)10(2)9-6/h4H,1-3H3

InChI Key

CUSFCCMZWHIINS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=C1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its antimicrobial properties. A study demonstrated that derivatives of pyrazoles exhibit moderate antibacterial activity, indicating the potential for developing new antimicrobial agents based on this structure .

Protein Kinase Inhibition
Research has shown that pyrazole derivatives, including this compound, can act as inhibitors of protein kinases. This activity is crucial in the development of therapeutic agents for various diseases, including cancer. For instance, specific fused pyrazole derivatives were synthesized and evaluated for their ability to inhibit protein kinase activity, leading to promising results in terms of biological efficacy .

Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Antioxidants play a vital role in mitigating oxidative stress, which is linked to numerous chronic diseases. The antioxidant activity of synthesized pyrazole derivatives was assessed using multiple methods, revealing several compounds with significant protective effects against oxidative damage .

Agricultural Applications

Pesticide Development
this compound serves as an intermediate in the synthesis of various agrochemicals. It is particularly relevant in the formulation of acaricides and insecticides. The compound's derivatives have been shown to possess high efficacy against pests while maintaining a favorable safety profile for crops .

Green Chemistry Approaches
Recent advancements have focused on synthesizing this compound using environmentally friendly methods. For example, the use of dimethyl carbonate as a reagent instead of more toxic alternatives has been proposed, enhancing the safety and sustainability of agricultural chemical production .

Chemical Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine with acetic anhydride followed by carboxylation steps. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialModerate antibacterial activity observed in pyrazole derivatives
Protein Kinase InhibitionInhibition potential demonstrated in synthesized derivatives
AntioxidantSignificant protective effects against oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted by Azim et al. evaluated several novel pyrazolone derivatives for their antimicrobial properties. The results indicated that certain compounds derived from this compound exhibited promising antibacterial activity against common pathogens, suggesting their potential use as new antibiotics .

Case Study 2: Agricultural Application

Research highlighted the development of a new acaricide based on this compound derivatives. Field trials demonstrated effective pest control with minimal environmental impact compared to traditional pesticides, showcasing the compound's utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress pathways or modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrazole derivatives differ in substituent patterns, which significantly influence their chemical and physical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications
Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate 1-Me, 3-Ac, 5-COOMe C₈H₁₀N₂O₃ 182.18 Ester group enhances lipophilicity; acetyl may aid in H-bonding
Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate 1-Me, 3-Ac, 5-COOEt C₉H₁₂N₂O₃ 196.20 Ethyl ester increases steric bulk; used in intermediate synthesis
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 1-Me, 3-COOEt, 5-OMe C₈H₁₂N₂O₃ 184.19 Methoxy group enhances electron density; potential agrochemical applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Me, 3-CF₃, 5-COOH C₆H₅F₃N₂O₂ 194.11 Trifluoromethyl and carboxylic acid groups improve acidity and bioavailability
Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate 1-Allyl, 4-Cl, 5-Me, 3-COOEt C₁₀H₁₃ClN₂O₂ 228.68 Chlorine and allyl groups enhance reactivity for cross-coupling reactions

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability
This compound No data No data Likely polar aprotic solvents Sensitive to hydrolysis
Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate No data No data Ethanol, DMSO Stable under inert atmosphere
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid No data >150 Aqueous buffers High thermal stability
Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate No data No data Dichloromethane, THF Light-sensitive

Biological Activity

Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O3C_8H_{10}N_2O_3 and a molecular weight of approximately 182.18 g/mol. The compound features a pyrazole ring with an acetyl group at the 3-position and a carboxylate group at the 5-position, which contributes to its unique chemical reactivity and biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of pyrazole compounds, including this compound, showed effective scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in biological systems .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent . The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The compound has shown promising results in reducing inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

4. Anticancer Potential

Recent studies have explored the anticancer activity of pyrazole derivatives, including this compound. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various cancer types, including breast and lung cancers . The mechanism may involve modulation of cell cycle progression and enhancement of apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound likely binds to active sites on enzymes involved in inflammatory pathways or oxidative stress response, inhibiting their activity .
  • Cell Signaling Modulation : It may also affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .

Comparative Analysis with Other Pyrazole Derivatives

To understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC8H10N2O3Acetyl group at the 3-position
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylateC8H10N2O3Acetyl group at the 5-position
Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylateC9H12N2O3Ethyl group instead of methyl

This table illustrates how variations in substitution patterns on the pyrazole ring influence biological activity and reactivity.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .

Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines (MDA-MB-231) demonstrated that treatment with this compound resulted in increased apoptosis rates and decreased cell viability, supporting its potential as an anticancer agent .

Q & A

Q. What are optimized synthetic routes for Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, and how can regioselectivity challenges be addressed?

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) minimizes decomposition. Thermal stability tests (TGA/DSC) show decomposition onset at ~180°C, releasing CO, NOₓ, and HCl . Avoid prolonged exposure to strong oxidizers (e.g., H₂O₂) to prevent unwanted side reactions.

Advanced Research Questions

Q. How does steric hindrance from the 1-methyl and 3-acetyl groups influence reactivity in further derivatization?

Q. What computational models predict the compound’s electronic properties and supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the acetyl group lowers LUMO energy (–1.8 eV), enhancing electrophilicity. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., kinase inhibitors) . Crystal packing analysis via Mercury software identifies C–H···O hydrogen bonds (2.8–3.2 Å) critical for lattice stability .

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